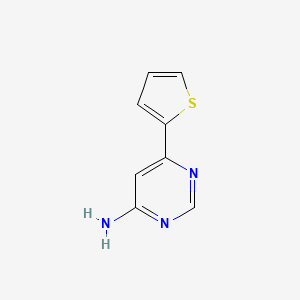

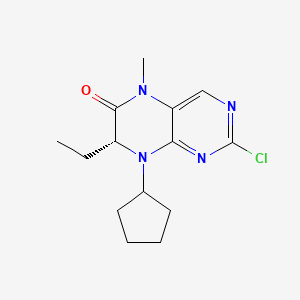

6-(Thiophen-2-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

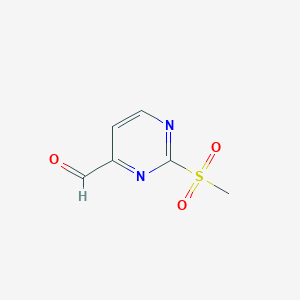

6-(Thiophen-2-yl)pyrimidin-4-amine is a compound with the molecular weight of 177.23 . It is also known by its IUPAC name, 6-(2-thienyl)-4-pyrimidinamine . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of related compounds often involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . This process yields 4-substituted-6-thiophenopyrimidines, which can then be refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . Further reactions can be carried out to produce a variety of derivatives .Molecular Structure Analysis

The molecular structure of 6-(Thiophen-2-yl)pyrimidin-4-amine can be represented by the InChI code: 1S/C8H7N3S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H, (H2,9,10,11) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-(Thiophen-2-yl)pyrimidin-4-amine and its derivatives often involve cyclization, refluxing with various reagents, and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

6-(Thiophen-2-yl)pyrimidin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 177.23 .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

6-(Thiophen-2-yl)pyrimidin-4-amine: has been explored for its potential anticancer properties. Research indicates that thiophene derivatives can exhibit significant activity against various cancer cell lines. The compound’s ability to interfere with cellular processes makes it a candidate for further investigation as a chemotherapeutic agent .

Material Science: Organic Semiconductors

In the field of material science, this compound is valuable due to the thiophene ring. Thiophene-based molecules are integral in developing organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacology: Anti-Inflammatory and Analgesic Effects

The pharmacological interest in thiophene derivatives includes their anti-inflammatory and analgesic effects. Compounds like 6-(Thiophen-2-yl)pyrimidin-4-amine are studied for their potential to act as nonsteroidal anti-inflammatory drugs (NSAIDs), providing a basis for developing new therapeutic agents .

Antibacterial Applications

This compound has shown promise in antibacterial applications. Studies have demonstrated that certain thiophene derivatives possess strong antibacterial activities against a range of Gram-positive and Gram-negative bacteria, which could lead to new treatments for bacterial infections .

Antioxidant Activity

Research into the antioxidant properties of thiophene derivatives has revealed that these compounds can be effective in scavenging free radicals. This makes 6-(Thiophen-2-yl)pyrimidin-4-amine a potential candidate for inclusion in treatments aimed at oxidative stress-related diseases .

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of complex molecules with diverse biological activities, which are of great interest in synthetic chemistry .

Corrosion Inhibition

In industrial applications, thiophene derivatives are known to act as corrosion inhibitors. The incorporation of 6-(Thiophen-2-yl)pyrimidin-4-amine into materials could enhance their durability and lifespan by preventing corrosion-related degradation .

Anesthetic Properties

Lastly, the anesthetic properties of thiophene derivatives are noteworthy. Compounds like 6-(Thiophen-2-yl)pyrimidin-4-amine are studied for their potential use as local anesthetics, particularly in dental procedures, due to their ability to block voltage-gated sodium channels .

Mécanisme D'action

Target of Action

The primary targets of 6-(Thiophen-2-yl)pyrimidin-4-amine are the enzymes involved in the oxidative stress pathway, specifically the (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) inhibitors . These enzymes play a crucial role in managing the body’s oxidative stress, which is a key factor in many diseases.

Mode of Action

6-(Thiophen-2-yl)pyrimidin-4-amine interacts with its targets by inhibiting their activity, thereby reducing the production of reactive oxygen species (ROS) . This interaction results in a decrease in oxidative stress within the cell.

Biochemical Pathways

The compound affects the oxidative stress pathway. By inhibiting the enzymes involved in this pathway, it reduces the production of ROS . The downstream effects include a decrease in oxidative damage to cellular components, potentially leading to a reduction in inflammation and cell death.

Result of Action

The primary result of the action of 6-(Thiophen-2-yl)pyrimidin-4-amine is a reduction in oxidative stress within the cell . This can lead to a decrease in inflammation and cell death, potentially improving the health of the cell and the overall organism.

Orientations Futures

The future directions for research on 6-(Thiophen-2-yl)pyrimidin-4-amine and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to optimize the synthesis process and investigate the properties of various derivatives .

Propriétés

IUPAC Name |

6-thiophen-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXVZTXHSUFDRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)

![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)

![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)

![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)